molecular formula C2HF3O2Tl B15135499 CID 16211298 CAS No. 2923-19-5

CID 16211298

Cat. No.: B15135499
CAS No.: 2923-19-5
M. Wt: 318.41 g/mol
InChI Key: QGLVSUMFDCLRPK-UHFFFAOYSA-N
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Description

PubChem CID identifiers are mentioned in several sources (e.g., ), but none correspond to CID 16211298. For example:

  • lists betulin-derived inhibitors (CID 72326, 64971) and steroid-related substrates (CID 6675, 439763).

Properties

CAS No.

2923-19-5

Molecular Formula

C2HF3O2Tl

Molecular Weight

318.41 g/mol

InChI

InChI=1S/C2HF3O2.Tl/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

QGLVSUMFDCLRPK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.[Tl]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thallium(III) trifluoroacetate can be synthesized by reacting thallium(III) oxide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the complete formation of the desired product. The reaction can be represented as follows:

Tl2O3+6CF3COOH2Tl(CF3COO)3+3H2OTl_2O_3 + 6 CF_3COOH \rightarrow 2 Tl(CF_3COO)_3 + 3 H_2O Tl2​O3​+6CF3​COOH→2Tl(CF3​COO)3​+3H2​O

Industrial Production Methods

Industrial production of thallium(III) trifluoroacetate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is usually produced in fine powder form and stored under specific conditions to prevent decomposition .

Chemical Reactions Analysis

Oxidation of Alkenes

Thallium(III) trifluoroacetate facilitates the oxidation of alkenes to form ketones, epoxides, and diols. For example, in the oxidation of oct-1-ene:

  • Reaction :
    Oct-1-ene+Thallium(III) trifluoroacetateSolventOctan-2-one, 1,2-epoxyoctane, octane-1,2-diol\text{Oct-1-ene} + \text{Thallium(III) trifluoroacetate} \xrightarrow{\text{Solvent}} \text{Octan-2-one, 1,2-epoxyoctane, octane-1,2-diol}

  • Mechanism :
    The reaction proceeds via the formation of a stable organothallium intermediate. Upon hydrolysis, the intermediate decomposes to yield the oxidized products. Notably, trifluoroacetoxy substituents on C-2 are hydrolyzed efficiently, likely due to neighboring thallium effects .

Difunctionalization of Alkenes

The compound reacts with alkenes to introduce functional groups across the double bond. In alcohol solutions, it converts simple alkenes into glycol derivatives:

  • Reaction :
    Alkene+Thallium(III) trifluoroacetateAlcoholGlycol derivative\text{Alkene} + \text{Thallium(III) trifluoroacetate} \xrightarrow{\text{Alcohol}} \text{Glycol derivative}

  • Key Feature :
    This reaction highlights its utility in synthesizing vicinal diols, which are valuable intermediates in organic synthesis .

Cleavage of S-Protecting Groups in Peptides

Thallium(III) trifluoroacetate is employed in peptide synthesis to remove protecting groups from cysteine residues, enabling the formation of cystine (disulfide bonds):

  • Reaction :
    S-protected cysteine-peptide+Thallium(III) trifluoroacetateTrifluoroacetic acidCystine-peptide\text{S-protected cysteine-peptide} + \text{Thallium(III) trifluoroacetate} \xrightarrow{\text{Trifluoroacetic acid}} \text{Cystine-peptide}

  • Examples :
    Demonstrated in the synthesis of oxytocin, urotensin II, and human calcitonin gene-related peptide .

Reactions with Arenes

The reagent reacts directly with aromatic compounds to form organothallium derivatives:

  • Reaction :
    Arene+Thallium(III) trifluoroacetateConditionsOrganothallium compound\text{Arene} + \text{Thallium(III) trifluoroacetate} \xrightarrow{\text{Conditions}} \text{Organothallium compound}

  • Application :
    These derivatives are intermediates in further synthetic transformations .

Comparison of Key Reactions

Reaction Type Key Products Reaction Conditions Citations
Oxidation of alkenesKetones, epoxides, diolsSolvents (e.g., dichloromethane)
Difunctionalization of alkenesGlycol derivativesAlcohol solutions
Cleavage of S-protecting groupsCystine-peptidesTrifluoroacetic acid
Reaction with arenesOrganothallium derivativesDirect reaction

Structural and Functional Considerations

Thallium(III) trifluoroacetate’s reactivity stems from its strong oxidizing properties and the electron-deficient nature of the thallium center. The trifluoroacetate ligands enhance stability while allowing for controlled redox processes. Its applications span organic synthesis, peptide chemistry, and material science, though its toxicity limits direct medicinal use .

Scientific Research Applications

Thallium(III) trifluoroacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of thallium(III) trifluoroacetate involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, leading to the oxidation of those molecules. The trifluoroacetate group stabilizes the thallium(III) ion, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

While direct comparisons are unavailable, the evidence highlights methodologies for analyzing structurally related compounds:

Structural and Functional Analysis

  • compares substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., betulinic acid, CID 64971) using 3D overlays to illustrate steric and electronic similarities.
  • uses mass spectrometry (GC-MS) and chromatographic data to differentiate oscillatoxin derivatives (CIDs 101283546, 185389) based on methylation patterns and retention times.

Key Parameters for Comparison

Parameter Example from Evidence Relevance to CID 16211298
Molecular Weight 201.02 (CID 1761-61-1, ) Critical for solubility/activity
LogP 0.03–1.83 (CID 1254115-23-5, ) Predicts membrane permeability
Spectral Data GC-MS (CID in ) Structural elucidation
Biological Activity CYP inhibition (CID 1254115-23-5, ) Target engagement assessment

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